An In-depth Technical Guide to BOC-L-phenylalanine-d8: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to BOC-L-phenylalanine-d8: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of BOC-L-phenylalanine-d8, a deuterated analogue of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.
Introduction
BOC-L-phenylalanine-d8 is a stable isotope-labeled version of BOC-L-phenylalanine, in which eight hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical reactivity of the molecule. The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS)-based bioanalytical assays, such as pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass shift, allowing for accurate differentiation and quantification of the analyte from the endogenous, non-labeled compound in complex biological matrices.
Chemical Properties and Structure
The chemical structure of BOC-L-phenylalanine-d8 consists of an L-phenylalanine core where the amino group is protected by a tert-butoxycarbonyl (BOC) group. The eight deuterium atoms are typically located on the phenyl ring and the β-carbon of the side chain.
Chemical Structure:
Figure 1: Chemical structure of BOC-L-phenylalanine-d8.
Quantitative Data
The key quantitative properties of BOC-L-phenylalanine-d8 are summarized in the table below, with data for the non-labeled analogue provided for comparison.
| Property | BOC-L-phenylalanine-d8 | BOC-L-phenylalanine |
| Molecular Formula | C₁₄H₁₁D₈NO₄[1] | C₁₄H₁₉NO₄[][3] |
| Molecular Weight | 273.35 g/mol [1] | 265.31 g/mol [][3] |
| CAS Number | 106881-07-6 | 13734-34-4[][4] |
| Appearance | White to off-white solid | White powder[] |
| Melting Point | Not specified, expected to be similar to the non-deuterated form | 80 - 90 °C[] |
| Storage Temperature | 2-8 °C, desiccated | 0-8 °C[] |
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and analysis of BOC-L-phenylalanine-d8.
Synthesis of BOC-L-phenylalanine-d8
This protocol describes a general method for the N-protection of L-phenylalanine-d8 using di-tert-butyl dicarbonate (Boc₂O). This is a widely adopted and robust method for the synthesis of BOC-protected amino acids.[]
Materials:
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L-phenylalanine-d8
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
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Acetone and Water (or other suitable solvent systems like THF/water or dioxane/water)[6]
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Ethyl acetate
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Hexane or petroleum ether
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Saturated sodium bicarbonate solution
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1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate solution[]
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: Dissolve L-phenylalanine-d8 in a mixture of acetone and water (e.g., a 2:1 ratio).
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Base Addition: Add triethylamine to the solution to act as a base. Stir the mixture until the amino acid is fully dissolved.
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BOC Protection: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature or while cooling in an ice bath. The reaction is typically stirred for several hours to overnight to ensure completion.[][6]
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Work-up:
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Remove the organic solvent (acetone) under reduced pressure.
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The remaining aqueous solution is washed with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.
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The aqueous layer is then acidified to a pH of 2-3 with 1M HCl or a potassium hydrogen sulfate solution. This will precipitate the BOC-L-phenylalanine-d8.[]
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Extract the product into ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure BOC-L-phenylalanine-d8 as a white solid.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of BOC-L-phenylalanine-d8 and assessing its isotopic purity.
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¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring and the β-carbon will be absent or significantly diminished, confirming successful deuteration. The characteristic signals for the BOC protecting group (a singlet around 1.4 ppm) and the α-proton will be present.
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¹³C NMR: The ¹³C NMR spectrum will show all 14 carbon signals. The signals for the deuterated carbons may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.
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Deuterium (²H) NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions in the molecule.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of BOC-L-phenylalanine-d8.
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Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 274.36 or [M-H]⁻ at m/z 272.34).
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Isotopic Enrichment Analysis: High-resolution mass spectrometry can be used to determine the level of isotopic enrichment by analyzing the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule versus those with fewer deuterium atoms provides a measure of the isotopic purity.
Applications in Research and Drug Development
The primary application of BOC-L-phenylalanine-d8 is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).
Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for the use of BOC-L-phenylalanine-d8 as an internal standard in a pharmacokinetic study.
Figure 2: Workflow for using BOC-L-phenylalanine-d8 as an internal standard.
Conclusion
BOC-L-phenylalanine-d8 is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical properties and the distinct mass shift provided by deuterium labeling make it an ideal internal standard for accurate and precise quantification in complex biological matrices. The experimental protocols and analytical methods described in this guide provide a foundation for the effective synthesis, characterization, and application of this important isotopically labeled compound.
